Specific Scientific Field: Biomedical Engineering
Summary of the Application: Poly(2-(dimethylamino)ethyl methacrylate)-grafted amphiphilic block copolymer micelles have been used for the co-delivery of quercetin (an antioxidant, anti-inflammatory, and anticancer drug) and DNA .
Methods of Application or Experimental Procedures: An amphiphilic block copolymer comprising a biocompatible poly(ethylene glycol) (PEG) block and a multi-alkyne-functional biodegradable polycarbonate (PC) block was modified with a number of poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) side chains . The resulting cationic amphiphilic copolymer self-associated in aqueous media into nanosized micelles, which were loaded with quercetin . The drug-loaded nanoparticles were further used to form micelleplexes in aqueous media through electrostatic interactions with DNA .
Results or Outcomes: The resulting nanoaggregates were physico-chemically characterized, and initial in vitro evaluations indicated the potential application of the novel polymer nanocarriers as drug delivery systems .
Specific Scientific Field: Materials Science
Summary of the Application: A series of semi-interpenetrating polymer network (semi-IPN) hydrogels based on poly((2-dimethylamino)ethyl methacrylate)/poly(N,N-diethylacrylamide) (PDMAEMA/PDEA) were synthesized . These hydrogels are responsive to changes in temperature and pH, making them potentially useful in controlled drug delivery systems .
Methods of Application or Experimental Procedures: The semi-IPN hydrogels were synthesized by changing the initial PDMAEMA/DEA molar ratio at room temperature . The hydrogels were characterized, and their swelling and deswelling dynamics in response to changes in temperature and pH were investigated .
Results or Outcomes: Compared to PDEA, the semi-IPN hydrogels exhibited excellent mutative values in response to an alternation of the temperature and pH, and showed fast swelling and deswelling rates in response to temperature and pH change . The release behaviors of the model drug, aminophylline, were found dependent on hydrogel compositions and environmental temperature .
Specific Scientific Field: Organic Chemistry
Summary of the Application: Dithieno[3,2-b:2′,3′-d]pyrrole-based photocatalysts have been used for the polymerization of various monomers, including 2-(dimethylamino)ethyl methacrylate .
Methods of Application or Experimental Procedures: These photocatalysts were used for the polymerization of the monomers under 365 nm UV irradiation, resulting in (meth)acrylate polymers with controlled molecular weights and low polydispersity indexes .
Results or Outcomes: The resulting polymers had controlled molecular weights and low polydispersity indexes .
Summary of the Application: Coumarin heterocycles, which have valuable biological and pharmaceutical properties, have been synthesized using various methods .
Methods of Application or Experimental Procedures: The synthesis methods of coumarin systems were carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .
Results or Outcomes: The synthesized coumarin heterocycles have been tested for various biological properties, including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
2-(Dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride is a chemical compound with the molecular formula C21H24ClNO3 and a molecular weight of approximately 373.88 g/mol. This compound is characterized by the presence of a dimethylamino group, an ethyl chain, and a diphenyl group, along with a prop-2-ynyloxyacetate moiety. Its structure includes a hydrochloride salt form, which enhances its solubility in water and other polar solvents, making it useful in various chemical applications .
The reactivity of 2-(dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride can be attributed to its functional groups. Key reactions include:
These reactions are pivotal for synthesizing derivatives or for modifying the compound's properties for specific applications .
Research indicates that 2-(dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride exhibits notable biological activity. It has been studied for its potential as:
Synthesis of 2-(dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride typically involves several steps:
Each step requires careful control of reaction conditions to ensure high yield and purity of the final product .
The applications of 2-(dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride span various fields:
Interaction studies have shown that 2-(dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride may interact with various biological targets:
Further studies are required to elucidate the full spectrum of interactions and their implications for therapeutic use .
Several compounds share structural or functional similarities with 2-(dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride. Notable examples include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(Diethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate | Ethyl instead of methyl groups | Different pharmacological profile due to sterics |
| Diphenylpropynolamine | Lacks acetate functionality | Known for distinct CNS effects |
| 4-(Dimethylamino)-1-benzylpiperidine | Contains a piperidine ring | Different mechanism of action in pain relief |
These compounds highlight variations in functional groups that can significantly influence biological activity and therapeutic potential .
2-(Dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride was developed as an antispasmodic agent primarily for treating disorders of the gastrointestinal tract, urinary system, and gallbladder. The compound, registered with CAS number 2765-97-1, appears in scientific literature dating back several decades, though specific discovery information is limited. The European Chemicals Agency (ECHA) has listed this compound under EC/List number 220-439-3, indicating its recognition in European regulatory frameworks.
Despite its clinical usage, the scientific research base for this compound remains surprisingly limited, with fewer than 10 articles documented in PubMed as of 2018, with only four of these studies involving human subjects. The most recent substantial research article prior to that point was published in 2001, suggesting a period of reduced research focus.
Within the realm of antispasmodics, 2-(Dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride occupies a unique position due to its dual mechanism of action. Pharmacologically, it is classified under the ATC code A03AAxx, placing it among agents that act on functional gastrointestinal disorders.
Antispasmodics generally fall into two main categories: anticholinergics (antimuscarinic) and direct smooth muscle relaxants (musculotropic). 2-(Dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride exhibits properties of both categories, distinguishing it from pure anticholinergic agents like atropine or pure musculotropic agents like papaverine.
In the taxonomic hierarchy of smooth muscle spasmolytics, this compound stands as a hybrid agent alongside other multi-mechanism drugs. Its classification reflects the pharmaceutical industry's efforts to develop compounds with improved efficacy and reduced side effects compared to single-mechanism antispasmodics.
Research on 2-(Dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride has evolved from basic pharmacological characterization to more sophisticated studies examining its specific mechanisms and clinical applications. Early research primarily focused on establishing its basic antispasmodic properties, while later studies investigated its binding affinities and receptor interactions.
The research trajectory has shown increasing interest in the compound's specific effects on different organ systems, particularly the gallbladder and colon. Recent investigations (as of 2025) have explored its synergistic effects when combined with other antispasmodic agents, suggesting a renewed interest in maximizing therapeutic efficacy through drug combinations.
The evolution of analytical techniques has also influenced research directions, with more recent studies employing advanced methodologies to characterize the compound's effects on smooth muscle contractility at the cellular and molecular levels.
2-(Dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride, also known as propinox or pargeverine, exhibits a unique dual mechanism of action that distinguishes it from conventional single-target antispasmodic agents [9] [14]. This compound demonstrates simultaneous interaction with both muscarinic acetylcholine receptors and calcium channels, providing a synergistic therapeutic approach [9]. The dual mechanism hypothesis is supported by extensive radioligand binding studies and functional assays that have consistently demonstrated significant affinity for both target systems [9] [10].
The anticholinergic component of 2-(Dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride involves competitive antagonism at muscarinic acetylcholine receptors [9]. The compound exhibits non-competitive inhibition of carbachol-induced contractions with a pD'2 value of 6.94, indicating substantial anticholinergic potency [9]. This anticholinergic activity contributes to the compound's antispasmodic effects by blocking acetylcholine-mediated smooth muscle contractions . The mechanism involves selective blockade of muscarinic receptor subtypes, with demonstrated effectiveness in reducing cholinergic stimulation across multiple tissue types [9] [10].
The calcium channel modulation component represents the second arm of the dual mechanism, involving direct interaction with voltage-gated calcium channels [9] [10]. This modulation occurs through binding to specific calcium channel sites, resulting in reduced calcium influx and subsequent smooth muscle relaxation [10]. The compound demonstrates particular affinity for dihydropyridine, phenylalkylamine, and benzothiazepine binding sites on calcium channels [9]. This calcium channel blocking activity provides musculotropic effects that complement the anticholinergic activity, resulting in enhanced antispasmodic efficacy [9] [14].
The muscarinic receptor binding profile of 2-(Dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride demonstrates differential affinity across receptor subtypes [9]. Comprehensive binding studies have revealed distinct interaction patterns with muscarinic receptor subtypes 1, 2, and 3, each contributing to the overall pharmacological profile [9] [33].
The interaction with muscarinic acetylcholine receptor subtype 1 exhibits relatively lower affinity compared to other subtypes [9] [33]. Quantitative binding studies have determined the inhibition constant for muscarinic receptor subtype 1 to be 1.0 × 10⁻⁴ M, indicating moderate binding affinity [9]. This binding profile suggests limited contribution of muscarinic receptor subtype 1 interactions to the overall therapeutic effects [9]. The lower affinity for this receptor subtype may contribute to the compound's favorable selectivity profile and reduced central nervous system effects [23].
| Receptor Subtype | Inhibition Constant (Ki) | Binding Affinity |
|---|---|---|
| M1 | 1.0 × 10⁻⁴ M | Moderate |
| M2 | 1.2 × 10⁻⁶ M | High |
| M3 | 1.5 × 10⁻⁶ M | High |
Muscarinic acetylcholine receptor subtype 2 binding represents one of the primary targets for 2-(Dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride [9]. The compound demonstrates high-affinity binding with an inhibition constant of 1.2 × 10⁻⁶ M [9]. This strong binding affinity correlates with significant functional antagonism at cardiac and smooth muscle muscarinic receptor subtype 2 populations [27]. The interaction with this receptor subtype contributes substantially to the antispasmodic effects observed in gastrointestinal and other smooth muscle tissues [9] [27].
The binding interaction with muscarinic acetylcholine receptor subtype 3 exhibits the highest affinity among the three primary subtypes, with an inhibition constant of 1.5 × 10⁻⁶ M [9]. This high-affinity binding is particularly relevant for the compound's effects on glandular tissues and smooth muscle contraction [9]. Muscarinic receptor subtype 3 is predominantly responsible for smooth muscle contraction in the gastrointestinal tract, making this interaction crucial for the antispasmodic efficacy [27]. The binding dynamics at this receptor subtype demonstrate sustained antagonism that contributes to prolonged therapeutic effects [9].
The calcium channel blocking activity of 2-(Dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride specifically targets L-type voltage-gated calcium channels [9] [10]. This selectivity for L-type channels is consistent with the compound's therapeutic profile and contributes to its musculotropic effects [25].
The compound demonstrates affinity for multiple distinct binding sites on L-type calcium channels [9]. Radioligand binding studies have identified three primary binding sites: the dihydropyridine site with an inhibition constant of 4.9 × 10⁻⁵ M, the phenylalkylamine site with an inhibition constant of 5.0 × 10⁻⁶ M, and the benzothiazepine site with an inhibition constant of 5.2 × 10⁻⁶ M [9]. The phenylalkylamine binding site is located at the intracellular end of transmembrane helix S6 of domain IV and adjacent intracellular amino acid residues [36] [39]. The benzothiazepine binding domain is formed by amino acid residues exposed to the extracellular channel surface [37]. These multiple binding interactions contribute to the compound's complex pharmacological profile at calcium channels [9].
| Binding Site | Inhibition Constant (Ki) | Location |
|---|---|---|
| Dihydropyridine | 4.9 × 10⁻⁵ M | Extracellular |
| Phenylalkylamine | 5.0 × 10⁻⁶ M | Intracellular |
| Benzothiazepine | 5.2 × 10⁻⁶ M | Extracellular |
The electrophysiological effects of L-type calcium channel blockade by 2-(Dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride result in significant alterations in calcium-dependent cellular processes [17] [21]. The blockade of L-type calcium channels leads to reduced calcium influx during membrane depolarization, which directly impacts excitation-contraction coupling in smooth muscle cells [25]. This calcium channel inhibition results in decreased intracellular calcium levels and subsequent reduction in myosin light chain phosphorylation [25]. The electrophysiological impact includes alterations in action potential duration and calcium-dependent electrical activity [21]. These effects contribute to the overall antispasmodic activity by reducing calcium-dependent smooth muscle contractility [17] [25].
2-(Dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride demonstrates potent inhibitory effects on myogenic smooth muscle contractions in human colonic tissue. Research utilizing isolated human colonic muscle strips revealed concentration-dependent reduction of spontaneous phasic contractions, with the compound achieving 28.9% reduction in circular muscle and 44.2% reduction in longitudinal muscle at 10⁻⁵ M concentration [1].
The myogenic contractile responses represent intrinsic smooth muscle activity independent of neural input, generated through rhythmic depolarization and repolarization cycles. Studies conducted under tetrodotoxin-blocked conditions confirmed that 2-(Dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride directly affects smooth muscle cells rather than neural pathways [1]. The mechanism underlying this myogenic inhibition involves primarily L-type calcium channel antagonism, preventing calcium influx necessary for excitation-contraction coupling [1] [2].
Comparative analysis across different smooth muscle orientations revealed tissue-specific responses, with longitudinal muscle demonstrating greater sensitivity to 2-(Dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride than circular muscle. This differential sensitivity likely reflects variations in calcium channel distribution and contractile protein organization between muscle layers [1].
The interaction between 2-(Dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride and carbachol-induced contractions reveals the compound's dual mechanism of action. In human colonic smooth muscle, carbachol stimulation activates muscarinic receptors, particularly M3 subtypes, leading to phospholipase C activation and subsequent calcium release from intracellular stores [1] [5].
2-(Dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride partially inhibited carbachol-induced contractions, achieving 31.8% reduction in circular muscle and 43.7% reduction in longitudinal muscle at 10⁻⁵ M concentration [1]. This partial inhibition pattern indicates the compound affects the voltage-dependent calcium channel component of muscarinic receptor activation while having limited impact on intracellular calcium store mobilization [1].
The incomplete inhibition of carbachol responses distinguishes 2-(Dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride from pure muscarinic antagonists like atropine, which completely abolish carbachol-induced contractions. This pharmacological profile suggests the compound primarily functions as a calcium channel blocker with secondary muscarinic receptor interactions [1] [2].
Electrical field stimulation experiments provide critical insights into 2-(Dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride's effects on neural-mediated smooth muscle responses. Under non-nitrergic, non-purinergic conditions designed to isolate excitatory cholinergic pathways, the compound demonstrated significant inhibitory activity [1].
Neural-mediated contractions induced by electrical field stimulation were reduced by 48.2% in circular muscle and 36.9% in longitudinal muscle following 2-(Dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride treatment at 10⁻⁵ M concentration [1]. These reductions exceed those observed with spontaneous contractions, indicating the compound may have enhanced efficacy against neurally-mediated responses [1].
The differential response between muscle layers during electrical field stimulation suggests varying neuronal innervation patterns and calcium channel dependencies. Circular muscle demonstrated greater susceptibility to 2-(Dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride during neural stimulation, potentially reflecting higher L-type calcium channel density in this tissue orientation [1].
Synergistic effects were observed when 2-(Dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride was combined with hyoscine butylbromide, a pure muscarinic antagonist. This combination produced greater inhibition than either compound alone, confirming complementary mechanisms of action involving both calcium channel blockade and muscarinic receptor antagonism [1].
2-(Dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride demonstrates significant antispasmodic activity in human gallbladder tissue, with clinical relevance for biliary colic management. Comprehensive pharmacological analysis using isolated human gallbladder preparations revealed an ED50 of 1.25 × 10⁻⁷ M for inhibiting carbachol-induced contractions [2].
The compound's activity profile in gallbladder tissue follows a non-competitive inhibition pattern, evidenced by a pD'2 value of 6.94 [2]. This pharmacological characteristic distinguishes 2-(Dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride from competitive muscarinic antagonists and suggests primary interaction with calcium channels rather than muscarinic receptors [2].
Radioligand binding studies confirmed dual receptor interactions in gallbladder tissue. The compound demonstrated binding affinity for muscarinic receptor subtypes with inhibition constants of 1.0 × 10⁻⁴ M for M1 receptors, 1.2 × 10⁻⁶ M for M2 receptors, and 1.5 × 10⁻⁶ M for M3 receptors [2]. These binding affinities indicate moderate muscarinic receptor antagonism with preference for M2 and M3 subtypes [2].
Calcium channel binding studies revealed 2-(Dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride interactions with multiple calcium channel sites. The compound demonstrated binding constants of 4.9 × 10⁻⁵ M for dihydropyridine sites, 5.0 × 10⁻⁶ M for phenylalkylamine sites, and 5.2 × 10⁻⁶ M for benzothiazepine sites [2]. These findings confirm multi-site calcium channel antagonism contributing to the compound's antispasmodic effects [2].
Clinical efficacy studies in biliary colic demonstrated 2-(Dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride's therapeutic potential in managing biliary smooth muscle spasm. A multicenter, randomized, double-blind study involving 350 patients with moderate to severe biliary colic revealed dose-dependent analgesic effects [6].
The comparative potency ranking for biliary antispasmodic activity follows the order: atropine (ED50: 5.03 × 10⁻⁸ M) > 2-(Dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride (1.25 × 10⁻⁷ M) > verapamil (6.63 × 10⁻⁶ M) > scopolamine-n-butyl bromide (5.4 × 10⁻⁵ M) [2]. This ranking positions the compound as more potent than calcium channel blockers like verapamil while maintaining lower potency than pure muscarinic antagonists like atropine [2].
Dose-response relationships in clinical trials revealed significant therapeutic efficacy at 20 mg and 30 mg intravenous doses, with 60% of patients achieving complete pain relief at the highest dose compared to 28% with placebo [6]. The therapeutic window demonstrated clear dose-dependent effects, with minimal adverse events primarily limited to mouth dryness at higher doses [6].
The dual mechanism of action involving both anticholinergic and calcium-blocking properties creates synergistic pharmacodynamic effects in biliary smooth muscle. This combination approach provides enhanced therapeutic efficacy while potentially minimizing adverse events associated with pure antimuscarinic drugs or calcium antagonists [2].
Research on 2-(Dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride's effects on genitourinary smooth muscle reveals therapeutic potential for urinary tract disorders. The compound's mechanism of action involving calcium channel inhibition and muscarinic receptor modulation extends to bladder and urethral smooth muscle systems [7] [8].
Comparative studies with related compounds in urinary bladder preparations demonstrate the importance of calcium channel function in detrusor contractility. L-type calcium channels play crucial roles in bladder smooth muscle excitation-contraction coupling, making calcium channel antagonists like 2-(Dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride potentially valuable for treating urinary tract spasm [7].
The compound's indication for urinary tract spasmodic states reflects its ability to modulate both neurogenic and myogenic components of bladder contractility. The dual mechanism involving muscarinic receptor antagonism and calcium channel blockade provides comprehensive inhibition of bladder smooth muscle hyperactivity [3] [4].
Clinical applications in genitourinary medicine include treatment of bladder spasm, urinary frequency, and associated discomfort. The compound's profile suggests particular utility in conditions involving both neurogenic and myogenic components of urinary tract dysfunction [9].
2-(Dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride demonstrates significant effects on off-contraction mechanisms in smooth muscle systems. Off-contractions represent post-stimulation contractile responses that occur following cessation of inhibitory neural stimulation, providing insights into the compound's calcium channel antagonist properties [1] [10].
Under nonadrenergic, noncholinergic conditions designed to isolate inhibitory neural pathways, 2-(Dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride selectively reduced off-contractions by 42.5% in circular muscle without affecting the preceding inhibitory relaxation phase [1]. This selective effect confirms the compound's primary action on calcium channels rather than the inhibitory neurotransmitter systems [1].
The mechanism underlying off-contractions involves smooth muscle repolarization following inhibitory stimulation, leading to L-type calcium channel opening and subsequent contractile activation. 2-(Dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride's inhibition of these responses demonstrates its calcium channel antagonist properties [1].
Off-contraction responses remain independent of muscarinic receptor activation, persisting even in the presence of atropine. This independence confirms that 2-(Dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride's effects on off-contractions result from calcium channel inhibition rather than muscarinic receptor antagonism [1].